molecular formula C17H20O8 B600145 D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate CAS No. 10300-21-7

D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate

Cat. No.: B600145
CAS No.: 10300-21-7
M. Wt: 352.339
InChI Key: UTVQSHZMJQVVST-CUQMJCILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate: is a chemical compound with the molecular formula C₁₇H₂₀O₈ and a molecular weight of 352.34 g/mol . This compound is a derivative of D-ribofuranose, a sugar molecule, and is modified with methyl, acetate, and benzoate groups. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate is primarily related to its role as a nucleoside analog. It can mimic natural nucleosides and interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in DNA and RNA synthesis, leading to the incorporation of faulty nucleotides and subsequent cell death .

Comparison with Similar Compounds

Uniqueness: D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate is unique due to its specific combination of methyl, acetate, and benzoate groups. This unique structure allows it to serve as a versatile intermediate in organic synthesis and a valuable tool in biochemical research .

Biological Activity

D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate (CAS No. 10300-21-7) is a chemical compound that has garnered attention in biochemical and pharmaceutical research due to its structural similarity to natural nucleosides. Its unique modifications allow it to function as a nucleoside analog, which plays a significant role in various biological activities, particularly in antiviral and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₀O₈
  • Molecular Weight : 352.34 g/mol
  • IUPAC Name : [(2R,3R,4R)-4,5-diacetyloxy-3-methoxyoxolan-2-yl]methyl benzoate

The compound is synthesized through a series of chemical reactions including methylation, acetylation, and benzoylation, which enhance its biological activity by modifying its functional groups.

This compound acts primarily as a nucleoside analog . This allows it to mimic natural nucleotides and interfere with nucleic acid synthesis. The compound targets enzymes involved in DNA and RNA replication, leading to the incorporation of faulty nucleotides that can inhibit viral replication and cancer cell proliferation .

Antiviral Activity

Research indicates that compounds similar to D-Ribofuranose derivatives exhibit antiviral properties by inhibiting viral replication. Studies on ribofuranose analogs have shown effectiveness against various viruses by disrupting their nucleic acid synthesis pathways .

Anticancer Potential

D-Ribofuranose derivatives have been investigated for their cytotoxic effects on cancer cells. The structural modifications allow these compounds to induce apoptosis in tumor cells by interfering with their DNA synthesis. For instance, ribofuranose-based nucleosides have demonstrated significant antiproliferative activity in solid tumor-derived cell lines .

Other Biological Activities

In addition to antiviral and anticancer effects, D-Ribofuranose derivatives have shown potential in:

  • Analgesic Activity : Some derivatives exhibit pain-relieving properties comparable to standard analgesics .
  • Anti-inflammatory Effects : Compounds derived from ribofuranose have been tested for their ability to reduce inflammation in animal models .
  • Antimicrobial Properties : Certain ribofuranose derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

StudyFindings
Study on α-D-ribofuranose analoguesDemonstrated analgesic activity with significant reduction in pain response (P < 0.001) in animal models .
Investigation of ribofuranose derivativesShowed cytotoxic effects on HeLa cell lines with IC50 values indicating potential for anticancer drug development .
Antiviral efficacy studyHighlighted the ability of ribofuranose-based compounds to inhibit viral replication in vitro.

Properties

IUPAC Name

[(2R,3R,4R)-4,5-diacetyloxy-3-methoxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O8/c1-10(18)23-15-14(21-3)13(25-17(15)24-11(2)19)9-22-16(20)12-7-5-4-6-8-12/h4-8,13-15,17H,9H2,1-3H3/t13-,14-,15-,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKMEYBOQBQROJ-BOEXNKMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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